5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9BrCl2O2 and a molecular weight of 360.03 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with 2-chlorobenzyl alcohol in the presence of a base, such as pyridine, to yield the final product . The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and bases like pyridine.
Hydrolysis: Water or aqueous base solutions are used, and the reaction is usually performed at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile . This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, as well as the benzyl ether linkage. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNASFAYIBAPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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